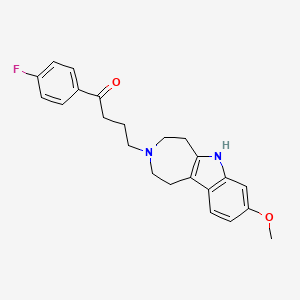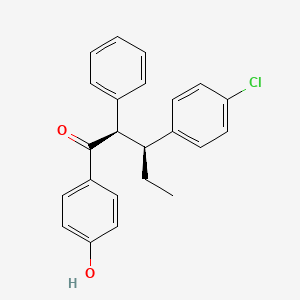
4-Hydroxy-N,N'-bis(3-pyridylmethyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide is a complex organic compound that features a central isophthalamide core with two pyridylmethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide typically involves the reaction of isophthalic acid derivatives with pyridylmethylamines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in a solvent like dimethylformamide (DMF) with a catalyst such as triethylamine (TEA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridylmethyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide has several applications in scientific research:
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide exerts its effects is largely dependent on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as signal transduction and gene expression. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-pyridylmethyl)naphthalene diimide
- N,N’-bis(3-pyridylmethyl)pyromellitic diimide
Uniqueness
4-Hydroxy-N,N’-bis(3-pyridylmethyl)isophthalamide is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
32828-80-1 |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-hydroxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O3/c25-18-6-5-16(19(26)23-12-14-3-1-7-21-10-14)9-17(18)20(27)24-13-15-4-2-8-22-11-15/h1-11,25H,12-13H2,(H,23,26)(H,24,27) |
InChI Key |
VZOHVOVQFKXKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


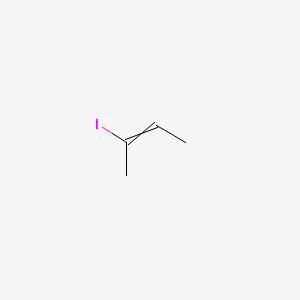

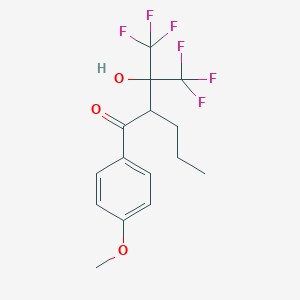
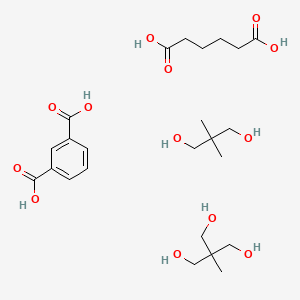

![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
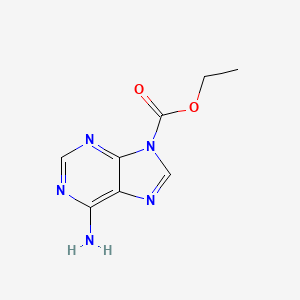
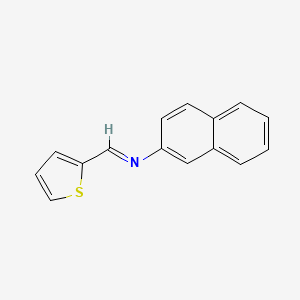
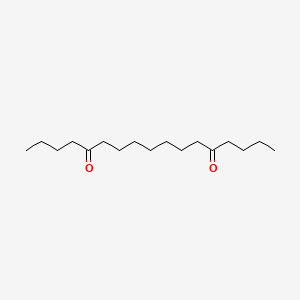

![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

